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3-Aminobenzo[d]isoxazole-5-carbonitrile is a heterocyclic aromatic organic compound characterized by an isoxazole ring fused to a benzo[d] ring. It features an amino group at the 3-position and a carbonitrile group at the 5-position. The molecular formula of this compound is , with a molecular weight of approximately 159.14 g/mol. Its structure can be represented by the InChI key FGOZHSVITQQCEE-UHFFFAOYSA-N, and its canonical SMILES notation is C1=CC2=NOC(=C2C=C1C#N)N.
These reactions highlight its versatility in synthetic organic chemistry.
Research indicates that 3-Aminobenzo[d]isoxazole-5-carbonitrile exhibits significant biological activity, particularly in medicinal chemistry. It has been investigated for its potential as an enzyme inhibitor and has shown promise in targeting various biological pathways. Its derivatives have been studied for antimicrobial and antioxidant activities, making it a candidate for further development in therapeutic applications .
The synthesis of 3-Aminobenzo[d]isoxazole-5-carbonitrile typically involves the cyclization of suitable precursors. A common method includes the reaction of 3-aminobenzonitrile with hydroxylamine hydrochloride in the presence of a base like sodium acetate, usually conducted in solvents such as ethanol or methanol under elevated temperatures. Alternative methods may involve multicomponent reactions and microwave-assisted synthesis, which enhance yield and efficiency .
3-Aminobenzo[d]isoxazole-5-carbonitrile has diverse applications across various fields:
Interaction studies have demonstrated that 3-Aminobenzo[d]isoxazole-5-carbonitrile can bind effectively to specific molecular targets, influencing enzyme activity and receptor interactions. These studies are crucial for understanding its mechanism of action and potential therapeutic benefits. The compound's ability to modulate biological pathways makes it a valuable candidate for further exploration in drug design .
Several compounds share structural similarities with 3-Aminobenzo[d]isoxazole-5-carbonitrile, including:
| Compound | Similarities | Unique Features |
|---|---|---|
| Isoxazole | Contains nitrogen in the ring | Simpler structure without additional functional groups |
| Benzo[d]isoxazole | Shares the fused ring system | Lacks the amino and carbonitrile groups |
| Aminobenzonitriles | Contains amino and nitrile groups | No isoxazole ring present |
The unique combination of an amino group, carbonitrile group, and isoxazole structure distinguishes 3-Aminobenzo[d]isoxazole-5-carbonitrile from these similar compounds, making it particularly interesting for both synthetic and biological applications .
The development of environmentally benign synthetic routes for 3-aminobenzo[d]isoxazole-5-carbonitrile derivatives has been a focal point in recent research. A prominent strategy involves multicomponent reactions (MCRs) that converge hydroxylamine hydrochloride, malononitrile, and aryl/heteroaryl aldehydes in solvent-free or agro-waste-derived media. For instance, Beyzaei et al. demonstrated that combining malononitrile (1), hydroxylamine hydrochloride (2), and substituted aldehydes (3a–i) in a choline chloride:urea deep eutectic solvent (DES) yields 5-amino-isoxazole-4-carbonitriles (4a–i) with 86–92% efficiency. This method eliminates hazardous solvents and reduces reaction times to 3–5 hours, aligning with green chemistry principles.
Key advantages of this approach include:
| Compound | R Group (Aldehyde) | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| 4a | 4-NO₂-C₆H₄ | 92 | 3.0 |
| 4b | 3-Cl-C₆H₄ | 89 | 3.5 |
| 4i | 2-Furyl | 86 | 4.0 |
Deep eutectic solvents (DES), such as choline chloride:urea or K₂CO₃/glycerol mixtures, have emerged as sustainable media for isoxazole synthesis. These solvents enhance reaction rates by stabilizing intermediates through hydrogen bonding and electrostatic interactions. For example, Álvarez et al. reported that DES facilitates a one-pot, three-step synthesis of 3,5-disubstituted isoxazoles via cyclocondensation, achieving yields up to 95%. The DES could be reused five times without significant activity loss, underscoring its economic viability.
Mechanistic studies reveal that DES acts as both a catalyst and solvent:
| DES System | Temperature (°C) | Yield (%) |
|---|---|---|
| Choline chloride:urea | 60 | 92 |
| K₂CO₃/glycerol | 80 | 88 |
| ZnCl₂:acetamide | 100 | 78 |
The formation of the isoxazole ring in 3-aminobenzo[d]isoxazole-5-carbonitrile derivatives proceeds via concerted cyclization or stepwise mechanisms, depending on the substrate and reaction conditions. A seminal study by Álvarez et al. identified two predominant pathways:
Pathway A (Alkaline Medium): α,β-Dihalo carboxylic acid nitriles react with hydroxylamine in alkaline conditions to form an enolate intermediate, which undergoes cyclization to yield the isoxazole core. For example, treating α,β-dibromo-butyric acid nitrile with hydroxylamine at pH 10–12 produces 3-amino-5-methylisoxazole in 85% yield.
Pathway B (Acid-Catalyzed): In acidic media, protonation of the nitrile group enhances electrophilicity, facilitating nucleophilic attack by hydroxylamine. Subsequent dehydration and ring closure yield the isoxazole.
Density functional theory (DFT) calculations support Pathway A as the lower-energy route, with a calculated activation energy of 25.3 kcal/mol for the cyclization step.